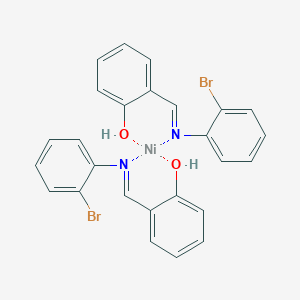
Bis(N-salicylidene-2-bromoaniline)-nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N-salicylidene-2-bromoaniline)-nickel(II): is a coordination compound where nickel(II) is complexed with two molecules of N-salicylidene-2-bromoaniline. These types of complexes are known for their interesting structural, electronic, and magnetic properties, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-salicylidene-2-bromoaniline)-nickel(II) typically involves the reaction of nickel(II) salts with N-salicylidene-2-bromoaniline in a suitable solvent. A common method includes:
- Dissolving nickel(II) acetate or nickel(II) chloride in ethanol or methanol.
- Adding N-salicylidene-2-bromoaniline to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolating the product by filtration and washing with cold solvent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bis(N-salicylidene-2-bromoaniline)-nickel(II): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its electronic properties.
Reduction: Reduction reactions can change the oxidation state of nickel, affecting the compound’s reactivity.
Substitution: Ligand substitution reactions can occur, where the N-salicylidene-2-bromoaniline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nickel(III) complex, while substitution could result in a different nickel(II) coordination compound.
Scientific Research Applications
Bis(N-salicylidene-2-bromoaniline)-nickel(II):
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential due to its unique coordination properties.
Industry: Utilized in materials science for the development of advanced materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism by which Bis(N-salicylidene-2-bromoaniline)-nickel(II) exerts its effects involves coordination chemistry principles. The nickel(II) center interacts with various molecular targets, influencing pathways related to its electronic and magnetic properties. Specific pathways and targets would depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
Bis(N-salicylidene-2-bromoaniline)-nickel(II): can be compared with other nickel(II) Schiff base complexes:
Bis(N-salicylidene-2-chloroaniline)-nickel(II): Similar structure but with a chlorine substituent instead of bromine.
Bis(N-salicylidene-2-methoxyaniline)-nickel(II): Contains a methoxy group, affecting its electronic properties.
Bis(N-salicylidene-2-hydroxyaniline)-nickel(II):
These comparisons highlight the unique properties of Bis(N-salicylidene-2-bromoaniline)-nickel(II)
Properties
IUPAC Name |
2-[(2-bromophenyl)iminomethyl]phenol;nickel |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H10BrNO.Ni/c2*14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16;/h2*1-9,16H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFBFNAHRYKCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2Br)O.C1=CC=C(C(=C1)C=NC2=CC=CC=C2Br)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Br2N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
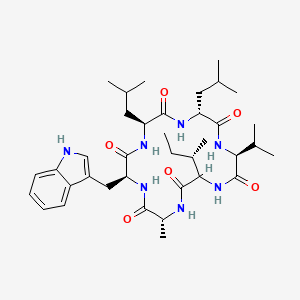
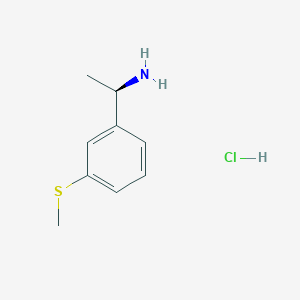
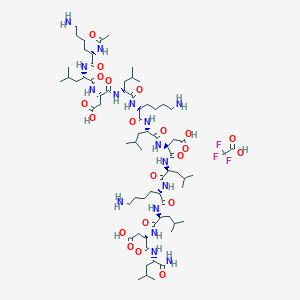
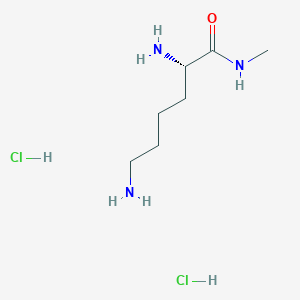
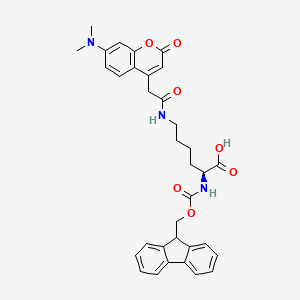
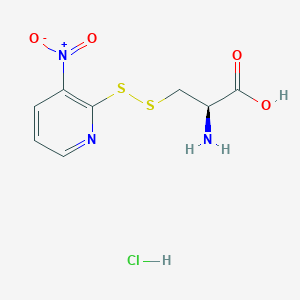
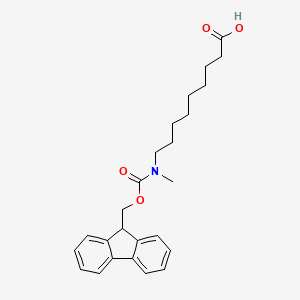
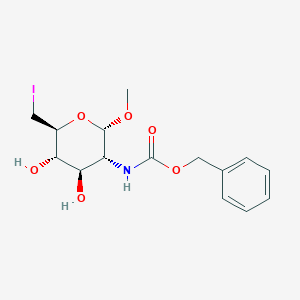
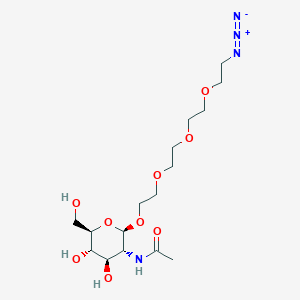
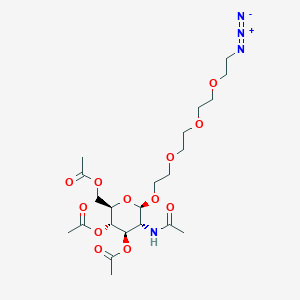
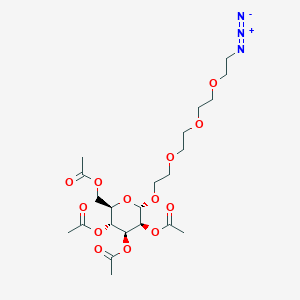
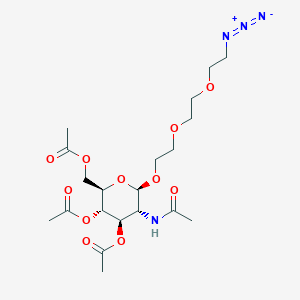

![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
